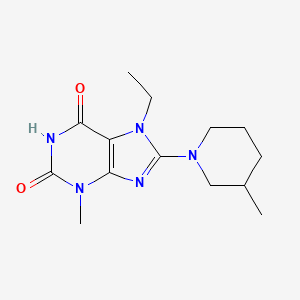![molecular formula C21H29N5O4 B6488732 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941873-51-4](/img/structure/B6488732.png)
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound belonging to the purine derivative family. These compounds are characterized by their unique fused ring structures and are significant in various biological and medicinal contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be achieved via a multi-step process involving the introduction of the diethylamino and ethylphenoxy groups into the purine nucleus. Typical reaction conditions include:
Temperature: Generally, room temperature to moderate heat.
Solvents: Common solvents used include ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts depending on the specific step of the synthesis.
Industrial Production Methods
Industrial production methods are designed for scalability and efficiency. These typically involve:
Continuous flow reactors to manage reaction conditions more precisely.
Optimized use of catalysts to increase yield and reduce reaction time.
Advanced purification techniques like chromatography to ensure compound purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: : Typically involving reagents like hydrogen peroxide or other peroxides.
Reduction: : Commonly using reducing agents like lithium aluminum hydride.
Substitution: : Frequently involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, usually in dry ether.
Substitution: : Halogenated compounds as precursors, in the presence of catalysts like palladium on carbon.
Major Products
Major products of these reactions include hydroxylated derivatives, reduced amines, and substituted purine compounds, each with potential pharmacological activity.
Applications De Recherche Scientifique
In Chemistry
The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
In Biology and Medicine
Pharmacology: : Investigated for its potential as a therapeutic agent in treating neurological disorders.
Biochemistry: : Studied for its role in enzyme inhibition and interaction with nucleic acids.
In Industry
Agriculture: : Potential use as a growth regulator or protective agent for crops.
Pharmaceuticals: : Used in the development of new drugs with enhanced efficacy and reduced side effects.
Mécanisme D'action
The mechanism of action of 8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as:
Enzymes: : Inhibits enzyme activity by binding to the active site or allosteric sites.
Receptors: : Modulates receptor function by acting as an agonist or antagonist.
Pathways: : Influences cellular signaling pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: : Another purine derivative, used in treating respiratory diseases.
Caffeine: : Known for its stimulant effects on the central nervous system.
Uniqueness
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique structural modifications that enhance its interaction with biological targets, potentially offering novel therapeutic benefits.
There you have it—an in-depth exploration of a very complex compound. What next?
Propriétés
IUPAC Name |
8-(diethylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4/c1-5-14-9-8-10-16(11-14)30-13-15(27)12-26-17-18(22-20(26)25(6-2)7-3)24(4)21(29)23-19(17)28/h8-11,15,27H,5-7,12-13H2,1-4H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWOGFLVYMSQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(CC)CC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-butyl-8-(2-chloroethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488651.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488663.png)
![3-butyl-8-(2,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488670.png)
![8-(2,5-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488671.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488681.png)
![3-[(2E)-but-2-en-1-yl]-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488690.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488691.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6488702.png)
![1-(4-methylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol hydrochloride](/img/structure/B6488712.png)
![4,7,8-trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B6488713.png)
![8-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6488717.png)
![7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488721.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6488738.png)
